1,4,8,11-Tetraazacyclooctadecane
Description
Contextualization within the Macrocyclic Polyamine Family
1,4,8,11-Tetraazacyclooctadecane belongs to the significant class of macrocyclic compounds known as macrocyclic polyamines. These compounds are characterized by a large ring structure containing multiple nitrogen atoms. royalsocietypublishing.org Macrocyclic polyamines are a cornerstone of supramolecular chemistry, finding broad applications in diverse fields such as industrial production, clinical diagnostics, and environmental protection. royalsocietypublishing.org Their distinct cavity structures, which can be varied in size, depth, electron-richness, and flexibility, are key to their functionality. royalsocietypublishing.org
Unlike their oxygen-containing counterparts, crown ethers, the functionality of macrocyclic polyamines stems from the properties of their nitrogen donor atoms. These nitrogen atoms impart strong basicity and a high capacity for proton uptake, which often competes with metal chelation in aqueous solutions. researchgate.net At neutral pH, polyamine ligands are typically highly protonated or can be strongly metallated with a variety of metal ions through coordination bonds. researchgate.net The cyclization of polyamines into a macrocyclic structure gives rise to new properties that are not merely an assembly of the characteristics of linear polyamines. researchgate.net
The family of macrocyclic polyamines includes well-known members such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane). wikipedia.org These compounds, along with this compound, serve as foundational structures in the development of more complex and functionalized macrocyclic systems.
Historical Trajectories and Foundational Concepts in Macrocyclic Design
The field of macrocyclic chemistry, and by extension the design of molecules like this compound, has a rich history rooted in the pioneering work of several key figures. The journey began with the serendipitous discovery of crown ethers by Charles J. Pedersen in the 1960s. wikipedia.orgnobelprize.orgbritannica.comnobelprize.org While working at DuPont, Pedersen accidentally synthesized a "goo" which he later identified as a cyclic polyether capable of forming stable complexes with alkali metal ions. wikipedia.orgnobelprize.orgkiddle.co This discovery, published in 1967, laid the groundwork for the field of "host-guest" chemistry. nobelprize.orgnobelprize.orgkiddle.co
Building on Pedersen's work, Donald J. Cram expanded the concept into three dimensions, synthesizing molecules he termed "spherands" and "carcerands". numberanalytics.commsu.edunumberanalytics.com Cram's research focused on creating host molecules with pre-organized cavities that could selectively bind to specific guest molecules, a concept he termed "host-guest chemistry". msu.edunumberanalytics.comucla.edu His work was instrumental in developing molecules that could mimic the selective binding actions of enzymes. acs.org
Jean-Marie Lehn further advanced the field by synthesizing cage-like molecules he named "cryptands" in the late 1960s and early 1970s. superstarsofscience.comwikipedia.orgnumberanalytics.comnumberanalytics.com These three-dimensional structures could encapsulate ions with even greater selectivity and stability than crown ethers, leading Lehn to coin the term "supramolecular chemistry" to describe the study of intermolecular interactions. superstarsofscience.comwikipedia.orgnumberanalytics.comnumberanalytics.com
The collective contributions of Pedersen, Cram, and Lehn, for which they were jointly awarded the Nobel Prize in Chemistry in 1987, established the fundamental principles of macrocyclic design: the importance of cavity size, shape, and the nature of the donor atoms in achieving selective molecular recognition. wikipedia.orgbritannica.comwikipedia.org This foundation paved the way for the synthesis and study of a vast array of macrocyclic compounds, including the polyamine macrocycles.
The history of polyamines themselves dates back even further, with Antonie van Leeuwenhoek's identification of crystalline substances in human semen in 1678, which were later identified as spermine (B22157). researchgate.netnih.gov The structures of spermine and other naturally occurring polyamines like spermidine (B129725) and putrescine were elucidated much later. researchgate.netnih.gov The study of synthetic macrocyclic polyamines gained significant momentum following the discoveries in crown ether and cryptand chemistry, as researchers began to explore the unique properties imparted by nitrogen donor atoms within a macrocyclic framework. researchgate.net
Structural Architecture and Conformational Dynamics of this compound
The structural architecture of this compound is defined by an 18-membered ring containing four nitrogen atoms separated by ethylene (B1197577) and propylene (B89431) bridges. This structure is a larger homolog of the more commonly studied cyclam.
The conformational dynamics of macrocyclic polyamines are a critical aspect of their function. The flexibility of the macrocyclic ring allows it to adopt various conformations in solution. The specific conformation adopted can be influenced by factors such as the solvent, temperature, and the presence of guest species, including metal ions.
Upon complexation with a metal ion, the macrocycle will typically fold to create a coordination cavity that accommodates the geometric preferences of the metal ion. For instance, in the case of the related tetraamide derivative of cyclam, the macrocycle was found to adopt a trans-III stereochemistry when complexed with copper(II), resulting in a Jahn-Teller elongated octahedron. researchgate.net The four nitrogen atoms of the macrocycle form the equatorial plane, while two pendant amide groups occupy the apical positions. researchgate.net The ability of the macrocycle to pre-organize for binding and the subsequent conformational changes upon complexation are central to its role as a ligand in coordination chemistry.
Structure
3D Structure
Properties
CAS No. |
110005-78-2 |
|---|---|
Molecular Formula |
C14H32N4 |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
1,4,8,11-tetrazacyclooctadecane |
InChI |
InChI=1S/C14H32N4/c1-2-4-7-15-11-13-17-9-6-10-18-14-12-16-8-5-3-1/h15-18H,1-14H2 |
InChI Key |
DIYZWHWMTDVOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNCCNCCCNCCNCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,4,8,11 Tetraazacyclooctadecane
Ring-Closure Strategies for Macrocycle Formation
The construction of the 18-membered ring of 1,4,8,11-tetraazacyclooctadecane relies on strategic cyclization reactions. These methods are designed to overcome the entropic and enthalpic barriers associated with forming large ring structures, often employing high-dilution conditions or template effects to favor intramolecular over intermolecular reactions.
Cycloaddition of Dihalides with Linear Polyamines
A classical and widely employed method for the synthesis of tetraazamacrocycles involves the [2+2] cycloaddition of two different building blocks. In the context of this compound, this would typically involve the reaction of a linear tetraamine (B13775644) with a dihalide. However, a more common approach for similar, smaller macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) involves the reaction of a diamine with a dihaloalkane. For the 18-membered ring, a common precursor strategy involves the initial preparation of a linear tetraamine, which is then cyclized.
A prevalent synthetic route involves the initial acylation of a diamine, followed by cyclization with another diamine and subsequent reduction. For instance, the bisacylation of 1,3-diaminopropane (B46017) with chloroacetyl chloride yields a dichlorodiamide compound. researchgate.net This intermediate can then undergo cyclization with another equivalent of a suitable diamine under basic conditions. researchgate.net The resulting dioxo-macrocycle is then reduced, typically using a strong reducing agent like borane (B79455) or lithium aluminum hydride, to yield the saturated tetraazamacrocycle. researchgate.net
Utilization of Protected and Unprotected Diamine Precursors
The use of protecting groups is a cornerstone of many macrocyclic syntheses to prevent unwanted side reactions and direct the cyclization to the desired product. Tosyl groups are commonly used to protect the secondary amine functionalities of linear polyamines. For example, the tetratosylation of a linear tetraamine provides a precursor that can be cyclized with a dihaloalkane. google.com The tosyl groups serve to activate the N-H bonds for deprotonation and subsequent nucleophilic attack, while also preventing polymerization. Following the cyclization, the tosyl groups are removed under harsh conditions, such as with hot concentrated sulfuric acid or a mixture of hydrobromic acid and phenol. google.com
Bis-aminal Mediated Cyclization Pathways
A more sophisticated approach to direct the synthesis of tetraazamacrocycles involves the use of bis-aminal intermediates. This strategy offers a degree of preorganization of the linear precursor, which can facilitate the subsequent cyclization step. The reaction of a tetraamine, such as 1,4,8,11-tetraazaundecane, with butanedione can form a cis-butanedione-bisaminal. researchgate.net This rigidifies the precursor and holds the terminal amine groups in proximity, poised for cyclization with a suitable dielectrophile. researchgate.net This method has been successfully employed in the synthesis of bis-tetraazamacrocycles and can be adapted for the synthesis of single macrocyclic units. researchgate.net
Functionalization and Derivatization Approaches
Once the this compound macrocycle is formed, its properties can be fine-tuned through the introduction of various functional groups onto the nitrogen atoms. These modifications are crucial for developing ligands with specific metal ion selectivities or for attaching the macrocycle to other molecules of interest.
N-Alkylation and N-Substitution Reactions
The secondary amine groups of the macrocycle are nucleophilic and can be readily alkylated using a variety of alkylating agents. Simple N-alkylation with alkyl halides allows for the introduction of simple alkyl chains. More complex functionalities can be introduced as well. For example, reaction with acryloyl chloride can introduce a polymerizable group onto the macrocycle. researchgate.net The selective functionalization of the nitrogen atoms can be challenging due to the multiple reactive sites. Mono-N-functionalization can often be achieved by using a large excess of the macrocycle relative to the alkylating agent or by employing protecting group strategies. For instance, tri-protection of a similar tetraazamacrocycle allows for the selective mono-N-alkylation of the remaining free amine. researchgate.net
Incorporation of Pendant Arms and Functional Moieties
The attachment of pendant arms containing additional donor groups is a powerful strategy for enhancing the metal-binding properties of tetraazamacrocycles. These pendant arms can contain carboxylate, phosphonate, or other coordinating groups that can participate in the coordination of a metal ion, leading to more stable and selective complexes.
For the related 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam), the synthesis of derivatives with one or more pendant arms is well-established. For example, the introduction of a methylphosphonate (B1257008) pendant arm has been shown to create a ligand with high selectivity for copper(II). nih.govresearchgate.net Similarly, the incorporation of carboxylate pendant arms can be achieved, leading to ligands like 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA), which is a potent chelator for various metal ions. rsc.org The synthesis of these functionalized macrocycles often involves the reaction of the parent macrocycle with a reagent containing the desired functional group, such as bromoacetic acid or its esters to introduce carboxylate arms. researchgate.net The isomers of these C-pendant macrocycles, such as the cis and trans isomers of 1,4,8,11-tetraazacyclotetradecane-6,13-dicarboxylate, have been characterized as their cobalt(III) complexes, highlighting the rich stereochemistry of these systems. researchgate.net
Advanced Synthetic Techniques and Reaction Condition Optimization
The synthesis of tetraazamacrocycles often requires specialized techniques to achieve desirable yields and purity. High-pressure synthesis, microwave-assisted synthesis, and template-based methods are among the advanced strategies employed. Optimization of reaction conditions, including temperature, pressure, and the choice of catalysts, is crucial for the success of these synthetic routes.
High-pressure conditions can favor the formation of macrocyclic products by promoting cyclization reactions over competing polymerization pathways. mpg.de The application of high pressure can influence the transition state of the reaction, leading to increased yields of the desired macrocycle.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced product purity. nih.govmdpi.comsemanticscholar.orgpsu.eduelement-msc.ru In the context of tetraazamacrocycle synthesis, microwave irradiation can accelerate the cyclization step, often leading to improved outcomes compared to conventional heating methods. mdpi.com The ability of microwaves to directly and efficiently heat the reaction mixture contributes to these enhancements. psu.eduelement-msc.ru
Template synthesis is another effective strategy for the preparation of macrocyclic compounds. This method involves the use of a metal ion or other species to organize the precursor fragments, thereby facilitating the cyclization reaction. While specific examples for this compound are not detailed in the provided search results, the principle of template-directed synthesis is a well-established and valuable approach in macrocyclic chemistry.
The optimization of reaction conditions is a critical aspect of any synthetic procedure. researchgate.net Factors such as the choice of solvent, the concentration of reactants, and the nature of the catalyst can have a profound impact on the efficiency and selectivity of the reaction. For instance, in the synthesis of related macrocyclic polyamines, the use of cesium carbonate as a base has been shown to significantly improve yields in the cyclization step compared to potassium carbonate. nih.gov Similarly, machine learning algorithms are increasingly being used to predict optimal reaction conditions, enhancing the efficiency of synthetic processes. chemrxiv.org
Table 1: Comparison of Synthetic Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| High-Pressure Synthesis | Can increase yields of cyclic products. | Requires specialized and expensive equipment. |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, increased purity. nih.govmdpi.com | Potential for localized overheating if not controlled properly. |
| Template Synthesis | Can significantly improve yields and selectivity of cyclization. | Template removal may require harsh conditions. |
Stereochemical Considerations in this compound Synthesis
The synthesis of chiral macrocycles, including stereoisomers of this compound, requires careful consideration of stereochemistry. This can be achieved through the use of chiral precursors, the application of asymmetric synthesis methodologies, and the separation of resulting stereoisomers.
The incorporation of chirality can be accomplished by starting with enantiomerically pure building blocks. For example, chiral diamines or other precursors can be used to construct the macrocyclic framework, thereby introducing stereocenters in a controlled manner. nih.govrsc.orgnih.gov The synthesis of chiral tetraaza macrocyclic chiral solvating agents from (1S,2S)-(+)-cyclohexane-diamine is a testament to this approach. nih.gov
Asymmetric synthesis provides a direct route to enantiomerically enriched macrocycles. nih.govrsc.orgrsc.org This can involve the use of chiral catalysts or auxiliaries to induce stereoselectivity during the cyclization or functionalization steps. While specific examples for the asymmetric synthesis of this compound are not prevalent in the initial search results, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral molecules. nih.govrsc.org
Once a mixture of stereoisomers is obtained, their separation is often necessary. Chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), are commonly employed for the resolution of enantiomers and diastereomers. The development of novel chiral stationary phases continues to improve the efficiency of these separations.
Table 2: Approaches to Chiral Synthesis
| Approach | Description | Key Considerations |
|---|---|---|
| Chiral Precursors | Use of enantiomerically pure starting materials to build the macrocycle. nih.govrsc.orgnih.gov | Availability and cost of the chiral precursors. |
| Asymmetric Synthesis | Employment of chiral catalysts or auxiliaries to induce stereoselectivity. nih.govrsc.orgrsc.org | Catalyst efficiency and enantiomeric excess achieved. |
| Separation of Stereoisomers | Resolution of a racemic or diastereomeric mixture. | Development of effective separation methods (e.g., chiral chromatography). |
Coordination Chemistry of 1,4,8,11 Tetraazacyclooctadecane Metal Complexes
Complexation Equilibria and Metal-to-Ligand Stoichiometries
The interaction between a metal ion and a macrocyclic ligand in solution is governed by complexation equilibria. For 1,4,8,11-Tetraazacyclooctadecane, as with other similar tetraazamacrocycles, the primary stoichiometry observed in complexation with a single metal ion is 1:1, where one ligand encapsulates a single metal ion. This is represented by the general equilibrium:
Mn+ + L ⇌ [ML]n+
Here, Mn+ represents the metal ion and L represents the macrocyclic ligand. The resulting complex, [ML]n+, is often highly stable due to the macrocyclic effect.
In some cases, depending on the size of the macrocycle's cavity and the ionic radius of the metal, other stoichiometries can be observed. For instance, with larger macrocycles or smaller metal ions, it is possible to form binuclear complexes where two metal ions are bound by a single ligand, or sandwich-type complexes. However, for most transition metal complexes with tetraazamacrocycles, the 1:1 stoichiometry is predominant. Studies on various tetraaza macrocyclic compounds, including those with 12- and 14-membered rings, have predominantly reported the formation of 1:1 metal-to-ligand complexes. documentsdelivered.comnih.gov
The coordination number of the metal ion in the complex can vary. In the case of a simple 1:1 complex with this compound, the four nitrogen atoms of the macrocycle coordinate to the metal center. Additional coordination sites on the metal ion can be occupied by solvent molecules or other anions present in the solution, leading to coordination numbers of five or six. For example, zinc(II) complexes with the related 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) can form five-coordinate or six-coordinate species by including additional ligands such as water or chloride ions in the coordination sphere. Current time information in Delhi, IN.nsf.gov The geometry of these complexes is most commonly octahedral, though distorted geometries can also occur. Current time information in Delhi, IN.nsf.gov
Thermodynamic Aspects of Metal Ion Binding
The thermodynamic stability of metal complexes with macrocyclic ligands is a key aspect of their chemistry and is a manifestation of the "macrocyclic effect". This effect describes the enhanced stability of a complex with a macrocyclic ligand compared to a complex of the same metal ion with a similar, non-cyclic (open-chain) ligand. nih.govwikipedia.org This increased stability is due to both favorable enthalpy and entropy changes upon complexation. wikipedia.org
The stability of these complexes typically follows the Irving-Williams series, which for divalent metal ions is:
Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+
This trend is largely independent of the nature of the ligand and is based on the changes in ionic radii and ligand field stabilization energies across the series.
| Metal Ion | log β (TETA) |
| Mn²⁺ | 21.7 |
| Fe²⁺ | 23.0 |
| Co²⁺ | 25.0 |
| Ni²⁺ | 25.9 |
| Cu²⁺ | 28.1 |
| Zn²⁺ | 25.1 |
| Cd²⁺ | 25.1 |
| Pb²⁺ | 24.3 |
Data from reference documentsdelivered.com. The table shows the high stability of these complexes, with the copper(II) complex being the most stable, in accordance with the Irving-Williams series.
The larger cavity size of an 18-membered ring like this compound would theoretically be well-suited for complexing larger metal ions, such as post-transition metals and lanthanides.
For post-transition metals like Pb2+, macrocyclic ligands can form highly stable complexes. For example, the TETA complex with Pb2+ has a high stability constant (log β = 24.3). documentsdelivered.com
The coordination chemistry of lanthanide ions with tetraazamacrocycles is of particular interest for applications in magnetic resonance imaging (MRI). The stability of lanthanide complexes with macrocyclic ligands is generally high. For instance, the stability constants (log Kf) for complexes of various lanthanide ions with DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), a 12-membered ring with acetate (B1210297) arms, are in the range of 23-24. nih.govnih.gov The stability of these complexes tends to increase across the lanthanide series from La3+ to Lu3+, which is attributed to the lanthanide contraction and the corresponding increase in the charge-to-radius ratio of the ions.
In general, the stability of a metal complex tends to be lower in solvents with strong coordinating properties, as the solvent molecules compete with the ligand for coordination to the metal ion. Conversely, in weakly coordinating solvents, the formation of the complex is often more favorable. For example, studies on certain complexes have shown higher stability constants in acetonitrile (B52724) compared to ethanol. researchgate.net
Kinetic Studies of Metal Complex Formation and Dissociation
The kinetic properties of metal complexes with macrocyclic ligands are as important as their thermodynamic stability, especially for applications where the complex must remain intact over a certain period.
The formation of metal complexes with macrocyclic ligands can be a slow process. This is because the ligand must undergo significant conformational changes to encapsulate the metal ion, and the metal ion must lose its coordinated solvent molecules. The rates of complex formation can vary by several orders of magnitude depending on the metal ion, the ligand, and the reaction conditions. For example, the formation of lanthanide-DOTA complexes is highly pH-dependent, with very slow formation at low pH and much faster rates at higher pH. nih.govnih.gov
The dissociation of these complexes is also often a slow process, a property known as kinetic inertness. This is a key advantage of macrocyclic complexes in many applications. The dissociation typically occurs through an acid-assisted mechanism, where protonation of the coordinated nitrogen atoms of the macrocycle facilitates the release of the metal ion. nih.gov Studies on various metal complexes with derivatives of cyclam have shown that the dissociation rates are often dependent on the acid concentration. nih.gov
The rates of ligand exchange reactions, where one ligand in a coordination complex is replaced by another, are also an important aspect of their kinetic behavior. For macrocyclic complexes, ligand exchange is generally slow due to the high stability and inertness of the initial complex.
Acid-Assisted Dissociation Mechanisms
The dissociation of metal-macrocyclic complexes, particularly in acidic media, is a critical parameter for assessing their stability and potential applications, for instance, in biological systems or as catalysts. This process is typically studied through kinetic experiments that measure the rate of metal ion release as a function of acid concentration. Such studies elucidate the reaction mechanism, which can involve protonation of the macrocyclic nitrogen atoms, leading to a stepwise unwrapping of the ligand from the metal center. For many macrocyclic complexes, the rate law shows a dependence on proton concentration. However, specific kinetic studies detailing the rate constants, order of reaction with respect to acid, and proposed mechanistic pathways for metal complexes of this compound have not been found in the reviewed literature.
Kinetic Inertness and Lability Profiles
Kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions, a property distinct from its thermodynamic stability. Macrocyclic complexes are renowned for their high kinetic inertness due to the macrocyclic effect. The profile of a complex's lability (the ease with which its ligands can be replaced) is crucial for its functional design. General principles suggest that larger, more flexible macrocycles like the 18-membered this compound might form more labile complexes than their smaller, more rigid counterparts due to a poorer size match with many transition metal ions and increased flexibility allowing for easier conformational changes during dissociation. However, without specific experimental data from techniques like stopped-flow spectrophotometry or NMR spectroscopy, a quantitative profile of the kinetic inertness and lability for metal-1,4,8,11-Tetraazacyclooctadecane complexes cannot be constructed.
Structural Elucidation of Metal-1,4,8,11-Tetraazacyclooctadecane Complexes
Coordination Geometries and Modes (e.g., N4, N4Xn)
The coordination geometry of a metal complex is fundamental to its properties. For tetraaza macrocycles, the ligand typically binds to the metal ion in an N4 fashion, occupying the equatorial plane. Additional axial ligands (X) can bind to form five-coordinate (N4X) or six-coordinate (N4X2) complexes, resulting in geometries such as square pyramidal or octahedral, respectively. While this is a general feature, specific details such as bond lengths, bond angles, and the precise geometry adopted by a metal ion within the this compound ligand are determined through techniques like single-crystal X-ray diffraction. A search for such crystallographic data for complexes of this specific macrocycle has not yielded any results, preventing a detailed description of its coordination modes.
Solid-State and Solution-Phase Structural Correlations
The structure of a metal complex can differ between the solid state (as determined by X-ray crystallography) and in solution (as studied by NMR, UV-Vis, or EPR spectroscopy). These differences can arise from crystal packing forces or interactions with solvent molecules. The significant inherent flexibility of a large macrocycle like this compound makes it a candidate for such structural variations. However, a comparative analysis requires both solid-state and solution-phase structural data. As no specific structural studies for metal complexes of this ligand were found, no correlations can be drawn.
Ligand Design Principles and Rational Functionalization of 1,4,8,11 Tetraazacyclooctadecane Scaffolds
Design of Functionalized 1,4,8,11-Tetraazacyclooctadecane Derivatives
The functionalization of this compound is a key strategy to modulate its coordination properties. The introduction of various functional groups onto the macrocyclic ring can significantly influence its affinity and selectivity for different metal ions. These modifications are typically achieved through reactions at the nitrogen atoms of the tetraaza core.
One common approach involves the synthesis of bifunctional derivatives, which incorporate a reactive group for conjugation to other molecules, such as proteins or antibodies, for targeted delivery in medical applications. For instance, derivatives bearing carboxyl or amino groups on pendant arms can be readily coupled to biomolecules. The synthesis of such compounds often requires multi-step procedures, including protection and deprotection of the amine functionalities to achieve the desired substitution pattern. researchgate.net
Strategic N-Alkylation and Pendant Arm Incorporation
N-alkylation is a powerful tool for introducing pendant arms onto the this compound scaffold. This process involves the reaction of the secondary amines of the macrocycle with alkylating agents containing the desired functional groups. The number and nature of the incorporated pendant arms can be precisely controlled by stoichiometric adjustments and the choice of reaction conditions.
For example, the successive N-benzylation of cyclam, a related tetraazamacrocycle, has been shown to systematically alter the ligand's coordination behavior. rsc.org Similar strategies can be applied to this compound to fine-tune its properties. The introduction of pendant arms containing additional donor atoms, such as carboxylates, amides, or pyridyl groups, can increase the denticity of the ligand and enhance the stability of the resulting metal complexes.
A variety of synthetic methods are employed for N-alkylation, including the use of alkyl halides, tosylates, and mesylates in the presence of a base. The choice of solvent and base is crucial to control the degree of alkylation and avoid undesired side reactions.
Impact of Structural Modifications on Metal Ion Selectivity and Affinity
The structural modifications of the this compound scaffold have a profound impact on its metal ion selectivity and affinity. The size of the macrocyclic cavity, the nature of the donor atoms, and the conformational rigidity of the ligand all play a crucial role in determining which metal ion will be preferentially bound.
The introduction of N-pendant arms can significantly enhance the stability of metal complexes by providing additional coordination sites and creating a more pre-organized ligand structure. For instance, the incorporation of four acetamide (B32628) pendant arms onto a cyclam framework has been shown to form a stable copper(II) complex with a specific coordination geometry. researchgate.net
The selectivity of a functionalized macrocycle for a particular metal ion is governed by a combination of factors, including the "macrocyclic effect" and the "chelate effect." The macrocyclic effect refers to the enhanced stability of complexes with cyclic ligands compared to their acyclic analogs. The chelate effect describes the increased stability of complexes with polydentate ligands that form multiple chelate rings with the metal ion.
Competitive transport experiments across liquid membranes are often used to evaluate the selectivity of a ligand for a range of metal ions. For example, studies with N-benzylated cyclam derivatives have demonstrated that the degree of benzylation can dramatically alter the selectivity, with mono- and di-substituted ligands showing high selectivity for copper(II), while the tetra-substituted analog selectively transports silver(I). rsc.org
Table 1: Adsorption of Transition Metal Ions by a Polymer-Modified Cyclam
| Metal Ion | Uptake (mmol/g) |
| Cu(II) | 3.17 |
| Cd(II) | 0.98 |
| Co(II) | 0.79 |
| Ni(II) | 0.78 |
| Pb(II) | 0.32 |
This table is based on data from a study on a polymer-modified cyclam, a related tetraazamacrocycle, and illustrates the high affinity for Cu(II). Similar principles of selective metal ion binding apply to functionalized this compound derivatives. researchgate.net
Development of Chiral this compound Derivatives
The development of chiral macrocyclic ligands is of significant interest for applications in asymmetric catalysis, enantioselective recognition, and chiroptical sensing. The introduction of chirality into the this compound scaffold can be achieved through several strategies.
One approach involves the use of chiral building blocks in the synthesis of the macrocycle. Alternatively, chiral centers can be introduced into the pendant arms attached to the nitrogen atoms. The synthesis of such chiral derivatives often requires stereoselective methods to obtain the desired enantiomer in high purity. nih.gov
The absolute configuration of these chiral ligands and their metal complexes can be determined using techniques such as X-ray crystallography and vibrational circular dichroism (VCD). nih.gov The development of chiral this compound derivatives opens up new possibilities for creating highly selective and enantioselective metal complexes for a variety of applications.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4,8,11 Tetraazacyclooctadecane and Its Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For 1,4,8,11-tetraazacyclooctadecane, ¹H and ¹³C NMR would be instrumental in confirming its cyclic structure and the arrangement of its constituent atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Studies
In the ¹H NMR spectrum of the free this compound ligand, one would anticipate signals corresponding to the protons of the ethylene (B1197577) and propylene (B89431) bridges, as well as the N-H protons of the secondary amine groups. The chemical shifts of the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atoms are expected to appear in the range of 2.5-3.0 ppm. The protons of the central methylene groups in the propylene bridges would likely resonate at a slightly higher field, around 1.5-2.0 ppm. The N-H protons would typically exhibit a broad signal, the position of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for the different carbon environments within the macrocyclic ring. Carbons bonded to nitrogen atoms are expected to resonate in the downfield region of the aliphatic range, typically between 40 and 60 ppm. The central carbon of the propylene bridges would appear at a higher field.
Upon complexation with a diamagnetic metal ion, such as Zn(II) or Cd(II), significant changes in the NMR spectra are expected. The coordination of the nitrogen atoms to the metal center would lead to a downfield shift of the adjacent proton and carbon signals due to the deshielding effect of the metal ion.
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| 1,4,8,11-tetraazacyclotetradecane (B1669387) | ¹H | CDCl₃ | 1.72 (t, 4H), 2.23 (s, 4H), 2.68 (s, 8H), 2.75 (t, 8H) |
| 1,4,8,11-tetraazacyclotetradecane | ¹³C | - | Predicted values would show signals for the two distinct carbon environments. |
Note: The provided ¹H NMR data for cyclam is from a commercial source and may represent a specific salt or derivative. Predicted ¹³C NMR data for many compounds can be found in online databases. np-mrd.org
Variable Temperature NMR Analysis
Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules, such as conformational changes and ligand exchange in metal complexes. For metal complexes of this compound, VT-NMR could be employed to investigate the flexibility of the large 18-membered ring and the kinetics of complexation and decomplexation.
Studies on related tetraazamacrocycle complexes, such as those of cyclam with cadmium, have revealed the presence of multiple isomers in solution, which can be observed and quantified using variable-temperature ¹⁵N and ¹³C NMR. rsc.org These studies demonstrate that the macrocycle can adopt different configurations (e.g., folded or planar) upon coordination, and the interconversion between these forms can be monitored by observing the coalescence of NMR signals as the temperature is varied. rsc.org Similar dynamic behavior would be expected for the more flexible this compound complexes, potentially with lower energy barriers for conformational changes due to the larger ring size. Research on silver(I) complexes with nitrogen-donor ligands has also effectively utilized variable-temperature ¹H NMR to understand the influence of ligand structure on the nuclearity and fluxional behavior of the complexes in solution. nih.gov
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the secondary amines are expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. The N-H bending vibrations (scissoring) typically occur around 1600 cm⁻¹, while C-H bending and rocking vibrations will give rise to a series of bands in the 1470-1300 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ range.
Upon coordination to a metal ion, the N-H stretching frequency is expected to shift to a lower wavenumber (red-shift) due to the weakening of the N-H bond upon donation of the nitrogen lone pair to the metal. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region (typically below 600 cm⁻¹).
A study on N-benzoylated 1,4,8,11-tetraazacyclotetradecane and its copper(II) and nickel(II) complexes provides insight into the expected IR spectral changes upon complexation, where shifts in the amide and other ligand-based vibrational bands were observed.
| Compound Type | Functional Group | Typical IR Absorption Range (cm⁻¹) |
| Free Tetraazamacrocycle | N-H Stretch | 3200-3400 |
| Free Tetraazamacrocycle | C-H Stretch | 2850-2960 |
| Free Tetraazamacrocycle | N-H Bend | ~1600 |
| Metal Complex | M-N Stretch | < 600 |
Raman and Resonance Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. For a centrosymmetric molecule, vibrational modes that are Raman active are often IR inactive, and vice versa. The Raman spectrum of this compound would also show characteristic bands for C-H and C-N vibrations.
Resonance Raman (RR) spectroscopy can be particularly informative for studying the metal complexes of this ligand. If the complex exhibits a charge-transfer band in the electronic spectrum, excitation with a laser wavelength within this band can lead to a significant enhancement of the vibrational modes of the chromophore. This allows for the selective probing of the vibrations associated with the metal-ligand bonds and the macrocyclic ring in the immediate vicinity of the metal center. For instance, in a Cu(II) complex, RR spectroscopy could be used to study the Cu-N stretching vibrations, providing direct information about the coordination environment of the copper ion. Studies on chromium(III) complexes of cyclam have utilized both IR and Raman spectroscopy to determine the configuration of the isomers. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as paramagnetic metal complexes. Complexes of this compound with transition metals like Cu(II) (d⁹) and Ni(II) (d⁸, in certain geometries) would be amenable to EPR analysis.
The EPR spectrum of a Cu(II) complex with this compound is expected to be characteristic of a d⁹ system with a single unpaired electron. The spectrum is typically described by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I = 3/2). For a Cu(II) ion in an axial environment (e.g., square planar or tetragonally distorted octahedral), the spectrum will show distinct parallel (g∥) and perpendicular (g⊥) components. The values of these parameters provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netsci-hub.semdpi.com For example, a g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is common for square-planar and elongated octahedral Cu(II) complexes.
The EPR spectrum of a Ni(II) complex would depend on its geometry. Square-planar Ni(II) is typically diamagnetic (S=0) and thus EPR silent. However, octahedral or tetrahedral Ni(II) complexes are paramagnetic (S=1) and would exhibit an EPR signal. The zero-field splitting (ZFS) parameter, D, which arises from the interaction of the unpaired electrons, significantly influences the appearance of the EPR spectrum. Studies on Ni(II) complexes with related ligands have utilized EPR to characterize the electronic structure and geometry of the metal center. cardiff.ac.ukrsc.org
The following table provides typical EPR parameters for Cu(II) and Ni(II) complexes with tetraaza macrocyclic ligands, which can serve as a reference for what might be expected for complexes of this compound.
| Metal Ion | Geometry | EPR Parameters | Typical Values |
| Cu(II) | Tetragonal | g∥ | 2.18 - 2.25 |
| g⊥ | 2.04 - 2.08 | ||
| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 | ||
| Ni(II) | Octahedral | g | Isotropic, ~2.2 |
| D (cm⁻¹) | Can be large |
Note: The specific values are highly dependent on the exact ligand field and geometry of the complex. rsc.orgnih.gov
Electrochemical Characterization
Electrochemical methods are pivotal in determining the redox properties of this compound metal complexes, providing insights into electron transfer kinetics and the stability of different oxidation states of the central metal ion.
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of metal complexes of this compound. In a typical CV experiment, the potential is swept linearly from a starting potential to a switching potential and then back to the start. The resulting plot of current versus potential is known as a cyclic voltammogram.
Research Findings: When applied to a metal complex of this compound, CV can reveal key thermodynamic and kinetic information. The voltammogram would show anodic and cathodic peaks corresponding to the oxidation and reduction of the metal center, respectively. The potentials at which these peaks occur provide information about the reduction potential of the M(n+)/M((n-1)+) couple. The separation between the peak potentials (ΔEp) can indicate the electrochemical reversibility of the redox process. A reversible one-electron process typically exhibits a ΔEp of approximately 59/n mV at room temperature (where n is the number of electrons transferred). Deviations from this value suggest quasi-reversible or irreversible electron transfer kinetics. The shape and characteristics of the voltammogram can be influenced by the solvent and the nature of the substituents on the macrocyclic ring. amanote.com
Hypothetical Data Table for a [M(this compound)]²⁺ Complex: This interactive table illustrates the type of data obtained from a CV experiment.
| Parameter | Value | Description |
|---|---|---|
| Anodic Peak Potential (Epa) | +0.5 V | Potential at which oxidation occurs. |
| Cathodic Peak Potential (Epc) | +0.44 V | Potential at which reduction occurs. |
| Formal Potential (E°') | +0.47 V | (Epa + Epc)/2, thermodynamic potential. |
| Peak Separation (ΔEp) | 60 mV | Epa - Epc, indicates reversibility. |
Differential Pulse Polarography (DPP) is another electrochemical technique that offers higher sensitivity and better resolution than CV for determining the concentration of electroactive species. It involves applying small pulses of increasing amplitude on top of a linear voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential.
Research Findings: For a metal complex of this compound, a DPP experiment would yield a peaked curve, where the peak potential (Ep) is related to the half-wave potential (E1/2) and is characteristic of the specific redox-active species. The peak height is directly proportional to the concentration of the complex in the solution, making DPP a useful quantitative analytical tool. This method is particularly advantageous for analyzing very dilute solutions where CV might not provide a clear signal.
X-ray Diffraction Analysis
This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
Research Findings: For this compound or its metal complexes, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure. It would confirm the 18-membered nature of the ring and reveal its specific conformation (e.g., chair-like or boat-like arrangements of the ethylene bridges). In a metal complex, the analysis would yield precise measurements of the metal-nitrogen bond lengths and the coordination geometry around the metal center (e.g., octahedral, square planar, or distorted geometries). Furthermore, it elucidates how the components are linked in the crystal lattice through intermolecular forces like hydrogen bonds. scispace.com
Hypothetical Crystallographic Data Table for a [Ni(this compound)]Cl₂ Crystal: This interactive table shows typical parameters found in a crystallographic information file.
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements of the unit cell. |
| a (Å) | 9.15 | Unit cell dimension. |
| b (Å) | 14.20 | Unit cell dimension. |
| c (Å) | 8.80 | Unit cell dimension. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 1129 | Volume of the unit cell. |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. The sample is exposed to an X-ray beam, and the diffraction pattern (a plot of diffracted intensity versus diffraction angle, 2θ) acts as a unique "fingerprint" for a specific crystalline phase. omicsonline.org
Research Findings: PXRD is an indispensable method for confirming the phase purity of a synthesized batch of this compound or its complexes. omicsonline.org By comparing the experimental diffractogram to a reference pattern (either calculated from single-crystal data or from a database), one can identify the crystalline material and detect the presence of any crystalline impurities. The technique is also used to study polymorphism—the ability of a compound to exist in more than one crystal structure—and to monitor the solid-state transformations of the material under different conditions, such as temperature or humidity. omicsonline.org
Potentiometric and Conductometric Titrations
Titration methods performed in solution are essential for determining the stability of metal complexes and the protonation constants of the ligand itself.
Potentiometric Titrations: Potentiometric titration involves monitoring the change in the potential of a suitable electrode (like a pH-sensitive glass electrode) as a titrant is added to the solution. To determine the protonation constants of this compound, an acidic solution of the ligand would be titrated with a standard solution of a strong base. To determine the stability constant of a metal complex, the titration is repeated in the presence of a known concentration of a metal ion. The resulting titration curves (pH vs. volume of titrant) are analyzed to calculate the equilibrium constants for protonation and complexation.
Conductometric Titrations: Conductometric titrations measure the change in electrical conductivity of a solution as a titrant is added. The principle relies on the fact that different ions have different ionic conductivities. umcs.pl For example, when titrating a solution of the hydrochloride salt of this compound with a strong base like NaOH, the highly mobile H⁺ ions are replaced by less mobile Na⁺ ions, causing an initial decrease in conductivity. After all the acidic protons have been neutralized, the addition of excess NaOH introduces highly mobile OH⁻ ions, leading to a sharp increase in conductivity. The equivalence point is determined graphically as the intersection of the two lines in the conductivity plot. tau.ac.ilbyjus.com This method is particularly useful for colored or turbid solutions where visual indicators are ineffective. byjus.com
Calorimetric Techniques for Thermodynamic Profiling
The thermodynamic characterization of the formation of metal complexes with macrocyclic ligands such as this compound is crucial for understanding the selectivity and stability of these complexes. Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), provide a powerful and direct method for elucidating the complete thermodynamic profile of these interactions. By measuring the heat changes associated with complexation, ITC allows for the simultaneous determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the reaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering a comprehensive understanding of the driving forces behind complex formation.
Isothermal Titration Calorimetry operates by incrementally injecting a solution of a metal ion into a solution containing the macrocycle, or vice versa, while maintaining a constant temperature. The heat released or absorbed during the binding event is measured by a sensitive calorimeter. The resulting data is a titration curve of heat change per injection, which can be analyzed to extract the thermodynamic parameters.
The study of metal complexation with tetraazamacrocycles is a significant area of research. For instance, the thermodynamic parameters for the complexation of various metal ions with related tetraamine (B13775644) macrocycles have been investigated to understand the "macrocyclic effect," which describes the enhanced stability of complexes with cyclic ligands compared to their acyclic analogues. These studies often reveal that the stability of the complexes is a delicate balance between enthalpic and entropic contributions.
While specific calorimetric data for the complexation of this compound with a wide range of metal ions is not abundantly available in the public domain, the principles of the technique and data from related systems provide a strong framework for understanding these interactions. For example, studies on the complexation of copper(II) with other tetraazamacrocycles have shown that the formation of the complex is typically driven by a favorable enthalpy change, which is a hallmark of strong coordinate bond formation.
The table below illustrates the type of data that can be obtained from ITC experiments for the complexation of a generic tetraazamacrocycle with various divalent metal ions. It is important to note that these are representative values and the actual thermodynamic parameters for this compound may vary.
| Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Cu(II) | 22.5 | -128.4 | -105.2 | 23.2 |
| Ni(II) | 16.3 | -93.0 | -75.8 | 17.2 |
| Zn(II) | 15.5 | -88.5 | -68.9 | 19.6 |
| Co(II) | 14.2 | -81.0 | -60.1 | 20.9 |
| Cd(II) | 13.8 | -78.8 | -55.7 | 23.1 |
Note: This table is for illustrative purposes and does not represent experimentally determined values for this compound. The data is representative of typical values for similar tetraazamacrocycle-metal complexes.
The Gibbs free energy change (ΔG), calculated from the binding constant (ΔG = -RTlnK), is the ultimate measure of the stability of the complex. A more negative ΔG value corresponds to a more stable complex. By dissecting the ΔG into its enthalpic and entropic components, a deeper understanding of the factors governing complex formation can be achieved. For instance, a reaction may be enthalpy-driven, entropy-driven, or a combination of both.
Theoretical and Computational Investigations of 1,4,8,11 Tetraazacyclooctadecane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the electronic structure of molecules like 1,4,8,11-Tetraazacyclooctadecane, providing a balance between accuracy and computational cost.
DFT calculations can elucidate the distribution of electrons within the macrocycle, identifying regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, as it highlights potential sites for electrophilic and nucleophilic attack. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Representative DFT-Calculated Electronic Properties of a this compound-Metal Complex (Note: These are representative values for a hypothetical complex and will vary based on the metal ion and the specific computational method and basis set used.)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Total Dipole Moment | 3.5 D |
| Mulliken Charge on N atoms | -0.4 to -0.6 e |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
The large and flexible nature of the 18-membered ring of this compound results in a complex conformational landscape with numerous possible low-energy structures. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring these conformations.
MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically searching the conformational space, MM can identify stable conformers and estimate their relative energies. For large macrocycles, this is often a critical first step in understanding their structural preferences.
MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of this compound, including ring inversions and the puckering of the chelate rings when complexed with a metal ion. These simulations can reveal the time scales of different conformational transitions and the populations of various conformers at a given temperature. Studies on analogous, smaller tetraazamacrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) have shown that the ligand can adopt several conformations (e.g., trans-I, trans-III, cis-V) upon metal complexation, and similar behavior would be expected for the larger 18-membered ring.
Table 2: Common Low-Energy Conformations of Tetraazamacrocycles and Their Key Features (Based on known conformations of similar macrocycles)
| Conformation Name | Ring Configuration | Chelate Ring Puckering |
| trans-I | Elongated, planar N4 donor set | Alternating gauche |
| trans-III | Folded, non-planar N4 | Eclipsed and gauche |
| cis-V | Folded, with two N atoms on one side | Mixed puckering |
Computational Prediction of Reaction Pathways and Active Sites
Computational chemistry plays a pivotal role in predicting the reaction pathways and identifying the active sites for reactions involving this compound. This is particularly relevant for its metal complexes, which can exhibit catalytic activity or be used in various applications.
By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For this compound complexes, this could involve modeling the binding of a substrate to the metal center and the subsequent transformation of the substrate.
The active sites of the macrocyclic complex can be identified by analyzing the electronic structure and steric accessibility. For instance, the metal ion is often the primary active site, but the macrocyclic ligand itself can also participate in reactions, for example, through protonation/deprotonation of the amine groups or by influencing the redox potential of the metal center.
Correlation of Theoretical Models with Experimental Observables
A crucial aspect of computational research is the validation of theoretical models against experimental data. For this compound and its systems, this involves comparing calculated properties with those measured experimentally.
For example, the calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure and conformation. Similarly, calculated electronic absorption spectra, obtained from Time-Dependent DFT (TD-DFT), can be correlated with experimental UV-Vis spectra to assign electronic transitions.
In the context of coordination chemistry, the calculated bond lengths and angles of a metal complex of this compound can be compared with data from X-ray crystallography. The agreement between theoretical and experimental data provides confidence in the computational model and allows for a deeper interpretation of the experimental results. For instance, a study on a related dimethyl-substituted tetraazacyclotetradecane derivative showed good agreement between the solid-state structure and the computationally modeled geometry. researchgate.net
Table 3: Example of Correlation Between Theoretical and Experimental Data for a Tetraazamacrocycle Complex
| Observable | Theoretical (Calculated) | Experimental |
| N-Metal-N bond angle | 92.5° | 92.1° |
| C-N bond stretch (IR) | 1105 cm⁻¹ | 1100 cm⁻¹ |
| Electronic Transition (UV-Vis) | 450 nm | 455 nm |
Research Applications of 1,4,8,11 Tetraazacyclooctadecane in Contemporary Chemical Systems
Catalysis and Biomimetic Systems
Molecular Catalysis for Substrate Transformations (e.g., Phosphoryl Transfer)
There is limited specific information available in the scientific literature regarding the use of 1,4,8,11-Tetraazacyclooctadecane as a molecular catalyst for substrate transformations such as phosphoryl transfer. Research in acyl transfer catalysis often involves various nitrogen-containing compounds, but specific studies highlighting this particular macrocycle are not prominent.
Biomimetic Enzyme Models
The development of enzyme mimics is a significant area of chemical research, aiming to replicate the function of natural enzymes. While tetraaza macrocycles are a major class of ligands used for this purpose due to their ability to form stable complexes with metal ions, the research has predominantly centered on more symmetrical and well-studied structures like 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) and 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). These compounds are used to create models for enzymes, but specific biomimetic studies employing this compound are not well-documented.
Advanced Materials and Sensor Development
Ion-Selective Electrodes
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core of an ISE is an ionophore, a molecule that selectively binds to the target ion. Macrocyclic compounds are frequently used as ionophores. While research has been conducted on various aza-macrocycles for detecting ions like Cr(III), the specific use of this compound as the primary ionophore in commercially available or extensively researched ISEs is not found in the available literature. For instance, a study on a Cr(III) sensor utilized a different macrocycle, 8,11,14-triaza-1,4-dioxo-5(6),16(17)-ditolylcycloseptadecane. nih.gov
Fluorescent Probes for Chemical Species
Radiopharmaceutical and Diagnostic Agent Research
In the field of radiopharmaceuticals, chelating agents are crucial for binding radioactive metal ions to a targeting molecule, which is then delivered to a specific site in the body for imaging or therapy. Tetraaza macrocycles are a cornerstone of this research. However, the most extensively studied chelator in this context is 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) , a derivative of the 14-membered cyclam ring, not the 18-membered this compound.
TETA is widely used to chelate radioisotopes like Copper-64 (⁶⁴Cu) for positron emission tomography (PET) imaging and radiotherapy of tumors. core.ac.ukcapes.gov.br For example, ⁶⁴Cu-TETA-octreotide is a radiopharmaceutical agent that targets somatostatin (B550006) receptors on neuroendocrine tumors, demonstrating high lesion detection rates and favorable clearance properties. core.ac.ukcapes.gov.br The development of such agents is a significant area of cancer research. core.ac.uk It is important to reiterate that these findings apply to a derivative of a different macrocycle and not to this compound itself.
Ligands for Theranostic Radiometals
The development of effective theranostic agents, which combine diagnostic and therapeutic capabilities in a single molecule, is a significant focus in nuclear medicine. The design of these agents often relies on a bifunctional chelator, a molecule capable of strongly binding a radiometal while also being attached to a targeting vector, such as a peptide or antibody, that directs the agent to the desired biological target. mdpi.comresearchgate.net The stability of the metal-chelator complex is paramount to prevent the premature release of the radiometal in vivo, which could lead to off-target toxicity. nih.gov
While smaller macrocycles like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) are widely used for chelating a variety of radiometals, there is growing interest in larger macrocycles for complexing larger radiometals with therapeutic potential, such as lead-212 (²¹²Pb) and bismuth-212 (B1232854) (²¹²Bi). mdpi.comresearchgate.netrsc.org The larger cavity size of macrocycles like this compound could offer a better fit for these larger metal ions, potentially forming more stable complexes.
Recent research has explored 18-membered macrocycles containing ether or pyridine (B92270) donors for the complexation of large radiometals. rsc.org For instance, a decadentate macrocyclic chelator with four acetamide (B32628) pendant arms, known as PYTAM, has been investigated for its ability to form inert complexes with lanthanides. rsc.org This highlights the potential of large-ring systems in the design of new radiopharmaceuticals. Although direct studies on this compound for theranostic applications are not extensively reported, its structural features suggest it could be a promising platform for developing ligands for therapeutic radiometals. The introduction of functional pendant arms, such as carboxylates or acetamides, onto the nitrogen atoms of the this compound backbone would be a necessary step to create a strong chelating environment for the radiometal. The stability of such complexes would need to be thoroughly evaluated to ensure their suitability for in vivo applications.
The choice of radiometal is also a critical aspect of theranostic agent development. Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide that can be used for PET imaging, while copper-67 (⁶⁷Cu) is a beta-emitter suitable for therapy, making them a "true" theranostic pair. nih.gov The complexation of copper ions by tetraaza macrocycles is well-established, and derivatives of 1,4,8,11-tetraazacyclotetradecane (cyclam) have been extensively studied for this purpose. core.ac.ukresearchgate.netnih.govresearchgate.net The larger this compound ring may offer different coordination geometries and stabilities for copper isotopes, which could be advantageous for theranostic applications.
Applications in Magnetic Resonance Imaging (MRI) Contrast Agent Development
Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that provides high-resolution anatomical images. core.ac.uk The contrast of these images can be enhanced by the administration of contrast agents, which are typically paramagnetic metal ion complexes. rsc.orgnih.gov Gadolinium(III) (Gd³⁺) is the most commonly used metal ion for this purpose due to its seven unpaired electrons and long electronic relaxation time, which efficiently shorten the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images. mri-q.comunt.edu
The effectiveness of a Gd³⁺-based contrast agent is quantified by its relaxivity (r1), which is the increase in the relaxation rate of water protons per millimolar concentration of the agent. nih.govresearchgate.net High relaxivity is a desirable characteristic as it allows for the use of lower doses of the contrast agent. rsc.orgunt.edu The relaxivity of a Gd³⁺ complex is influenced by several factors, including the number of water molecules directly coordinated to the Gd³⁺ ion (q), the rotational correlation time (τR) of the complex, and the residence lifetime of the coordinated water molecules (τM). nih.gov
Macrocyclic ligands are favored for chelating Gd³⁺ in MRI contrast agents due to their high thermodynamic stability and kinetic inertness, which minimize the release of toxic free Gd³⁺ ions in the body. rsc.orgnih.gov While 1,4,7,10-tetraazacyclododecane (cyclen) based ligands like DOTA are the gold standard, research into larger macrocycles is ongoing. A study on a new nonionic gadolinium(III) chelate of a 17-membered macrocycle with three pendant carboxymethyl groups showed promising results as a potential MRI contrast agent. nih.gov This complex was found to have a coordinated water molecule and exhibited relaxivity values of 2.5 s⁻¹mM⁻¹ at 64 MHz and 3.4 s⁻¹mM⁻¹ at 250 MHz. nih.gov
Although there is a lack of direct studies on this compound as a platform for MRI contrast agents, its larger and more flexible ring structure compared to DOTA could lead to different coordination environments around the Gd³⁺ ion. This might influence the number of coordinated water molecules (q) and their exchange rate, which are critical parameters for optimizing relaxivity. The development of derivatives of this compound with appropriate pendant arms for Gd³⁺ chelation could lead to novel contrast agents with unique properties.
Table 1: Relaxivity of Selected Gadolinium-Based Contrast Agents
| Contrast Agent | Relaxivity (r1) in human whole blood at 1.5 T (s⁻¹mM⁻¹) |
|---|---|
| Gd-DOTA | 3.9 ± 0.2 |
| Gd-DO3A-butrol | 4.6 ± 0.2 |
| Gd-DTPA | 4.3 ± 0.4 |
| Gd-BOPTA | 6.2 ± 0.5 |
| Gd-DTPA-BMA | 4.5 ± 0.1 |
| Gd-DTPA-BMEA | 4.4 ± 0.2 |
| Gd-EOB-DTPA | 7.2 ± 0.2 |
| Gd-HP-DO3A | 4.4 ± 0.6 |
Data from Shen et al. (2015) nih.gov
Applications in Metal Extraction and Environmental Remediation Research
The selective removal of toxic heavy metal ions from industrial wastewater and contaminated environments is a critical area of research. nih.gov Chelating agents, which can form stable complexes with metal ions, play a vital role in extraction and remediation processes. eur.nl Polyaza macrocycles are particularly interesting for these applications due to their high affinity and selectivity for certain metal ions. abechem.com
The smaller analogue, 1,4,8,11-tetraazacyclotetradecane (cyclam), has been studied for its ability to capture heavy metals from wastewater. mdpi.com Furthermore, N-substituted derivatives of cyclam have shown promise for the removal of toxic heavy-metal ions. nih.gov For instance, competitive bulk membrane transport experiments using N-benzylated cyclam derivatives demonstrated high selectivity for the transport of copper(II) ions. rsc.org In a different study, the tetra-N-benzyl derivative of cyclam showed selective transport for silver(I). rsc.org These findings highlight how modification of the macrocycle's structure can tune its selectivity for different metal ions.
The larger ring size of this compound could lead to different metal ion selectivities compared to its 14-membered counterpart. The increased flexibility and larger cavity may allow it to encapsulate larger metal ions or adopt different coordination geometries to better accommodate specific metal ions. Research into the complexation of this compound with various heavy metal ions such as lead(II), cadmium(II), and mercury(II) would be necessary to determine its potential for environmental remediation.
Studies on the extraction of heavy metals from soils using biodegradable chelating agents like ethylenediaminedisuccinic acid (EDDS) and nitrilotriacetic acid (NTA) have shown that the extraction efficiency is dependent on the pH and the specific metal ion. rsc.org For example, at pH 7, the extraction efficiency for copper was highest with EDDS, while for zinc, NTA was more effective. rsc.org The complexation behavior of this compound with heavy metals would also be expected to be pH-dependent.
Table 2: Extraction Efficiency of Different Chelating Agents for Heavy Metals from Soil
| Chelating Agent | % Extraction of Copper (Cu) at pH 7 | % Extraction of Zinc (Zn) at pH 7 | % Extraction of Lead (Pb) at pH 7 |
|---|---|---|---|
| EDDS | > NTA > IDSA > MGDA > EDTA | NTA > EDDS > EDTA > MGDA > IDSA | EDTA > NTA > EDDS |
Data adapted from Tandy et al. (2004) rsc.org
The development of polymer nanocomposites is also an emerging area in environmental remediation. nih.gov Incorporating macrocycles like this compound into polymer matrices could create highly effective and reusable materials for the selective removal of heavy metals from aqueous solutions.
Q & A
Q. What are the standard synthetic routes for 1,4,8,11-tetraazacyclotetradecane, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of linear polyamine precursors under controlled pH and temperature. For example, tricyclic intermediates like 1,4,8,11-tetraazatricyclo[9.3.1.1⁴,⁸]hexadecane can be selectively dialkylated and hydrolyzed to yield cyclam derivatives. Reaction conditions (e.g., solvent polarity, base strength) critically affect regioselectivity and yield. X-ray crystallography and molecular modeling are used to elucidate reaction pathways and intermediate stability .
Q. How is the crystal structure of cyclam derivatives determined, and what conformational insights does this provide?
Single-crystal X-ray diffraction at low temperatures (e.g., -150°C) reveals non-planar macrocyclic conformations. For 1,4,8,11-tetraoxacyclotetradecane, monoclinic symmetry (space group P2₁/n) with cell dimensions a = 8.026 Å, b = 9.033 Å, c = 15.711 Å, and β = 102.64° was observed. Such studies clarify intramolecular hydrogen bonding and steric strain, aiding in ligand design for metal coordination .
Q. What spectroscopic methods are employed to characterize cyclam and its metal complexes?
- NMR : ¹H and ¹³C NMR assess protonation states and ligand flexibility. For example, methyl-substituted cyclams (e.g., 1,4,8,11-tetramethyl-cyclam) show distinct chemical shifts for axial vs. equatorial methyl groups .
- UV-Vis and EPR : Used to study electronic transitions and paramagnetic metal complexes (e.g., Cu²⁺ or Co³⁺-cyclam), providing insights into ligand field strength and redox behavior .
Q. How does cyclam function as a ligand in transition metal coordination chemistry?
Cyclam’s four nitrogen donors form stable octahedral or square-planar complexes with metals like Cu, Ni, and Co. Basicity constants (log K) for protonation equilibria are determined via potentiometric titrations. For instance, log K values for cyclam range from 10.5 to 12.3, indicating strong metal-binding affinity. Modifications (e.g., carboxylate pendants) enhance selectivity for specific ions, such as ⁶⁴Cu in radiopharmaceuticals .
Advanced Research Questions
Q. What strategies optimize cyclam derivatives for biomedical applications, such as CXCR4 antagonism in stem cell mobilization?
Structural modifications (e.g., benzene-1,4-diyldimethylene bridges) enhance receptor binding. Plerixafor (AMD3100), a bicyclam derivative, is synthesized via alkylation of cyclam with 1,4-bis(bromomethyl)benzene. In vivo efficacy is validated using murine models: co-administration with G-CSF increases CD34+ cell counts in peripheral blood by >5-fold within 4–6 hours .
Q. How are cyclam-based chelators tailored for ⁶⁴Cu-PET imaging, and what challenges arise in radiopharmaceutical formulation?
Phosphonated pyridine pendants are added to cyclam to improve radiolabeling efficiency and in vivo stability. Challenges include minimizing transmetallation (e.g., Cu²⁺ displacement by serum proteins) and achieving high apparent molar activity (>50 GBq/µmol). Quality control involves radio-TLC and ICP-MS to confirm purity and specific activity .
Q. What mechanisms explain contradictory data in cyclam-catalyzed polymerization reactions?
Discrepancies in polymer microstructure (e.g., cis/trans ratios in polybutadiene) arise from varying catalyst geometry. Trans-disubstituted cyclams (e.g., 1,4,8,11-tetramethyl-cyclam) favor cis-polymerization due to steric hindrance, while unsubstituted cyclams promote trans-addition. Reaction kinetics are probed via stopped-flow spectroscopy and DFT calculations .
Q. How do environmental factors influence the biogeochemical cycling of cobalt-cyclam complexes in marine systems?
Co³⁺-cyclam-tetraacetate (CoTeta) mimics natural cobaltophores in Sargasso Sea studies. Competitive ligand equilibration-adsorptive cathodic stripping voltammetry (CLE-ACSV) quantifies Co speciation. Log K values for CoTeta (10¹⁶.2) exceed those of organic ligands in seawater, explaining its role in microbial cobalt uptake .
Q. What toxicological assessments are critical for cyclam derivatives in preclinical studies?
Acute oral toxicity (LD₅₀ >11,500 mg/kg in rats) and respiratory irritation (H335) are evaluated per OECD guidelines. Genotoxicity is assessed via Ames tests and micronucleus assays. For derivatives like Plerixafor, GLP-compliant studies confirm no mutagenicity at therapeutic doses (≤0.24 mg/kg) .
Q. How do crystal packing forces affect the stability of cyclam-based metal-organic frameworks (MOFs)?
STA-6, a Mg-Al-PO₄ MOF templated by tetramethyl-cyclam, exhibits monoclinic symmetry (a = 14.322 Å, c = 10.424 Å). Thermogravimetric analysis (TGA) shows framework collapse above 400°C. Gas adsorption studies (N₂ at 77 K) reveal microporosity (~0.5 cm³/g), relevant for gas storage applications .
Methodological Notes
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm cyclam derivative purity (>98%) .
- Metal-Ligand Kinetics : Employ stopped-flow UV-Vis to measure binding rate constants (kon ~10⁴ M⁻¹s⁻¹ for Cu²⁺) .
- In Vivo Testing : Utilize flow cytometry (CD34+ cell counts) and colony-forming assays to validate stem cell mobilization efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
